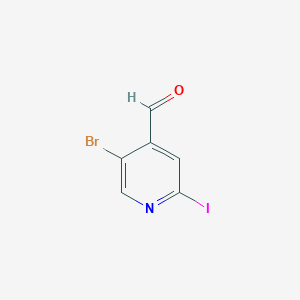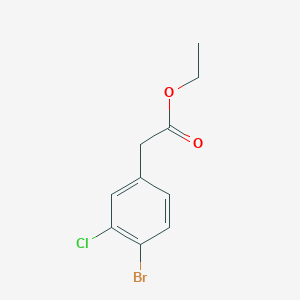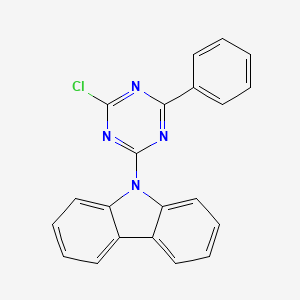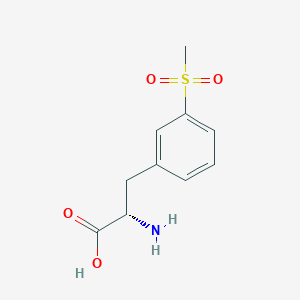
5-Bromo-2-iodoisonicotinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-iodoisonicotinaldehyde: is a chemical compound with the molecular formula C6H3BrINO and a molecular weight of 311.9 g/mol . It is characterized by the presence of both bromine and iodine atoms attached to an isonicotinaldehyde core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-iodoisonicotinaldehyde typically involves the halogenation of isonicotinaldehyde. One common method includes the bromination of 2-iodoisonicotinaldehyde using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process generally involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-iodoisonicotinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Substitution Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted isonicotinaldehyde derivatives.
Oxidation Products: 5-Bromo-2-iodoisonicotinic acid.
Reduction Products: 5-Bromo-2-iodoisonicotinalcohol.
Applications De Recherche Scientifique
5-Bromo-2-iodoisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-iodoisonicotinaldehyde is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting or modifying their activity. The presence of both bromine and iodine atoms may enhance its reactivity and binding affinity to certain biological molecules .
Comparaison Avec Des Composés Similaires
5-Bromo-2-iodopyrimidine: Similar in structure but with a pyrimidine core.
5-Bromo-2-iodoindole: Contains an indole core instead of isonicotinaldehyde.
Uniqueness: 5-Bromo-2-iodoisonicotinaldehyde is unique due to its specific combination of bromine and iodine atoms attached to an isonicotinaldehyde core. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Propriétés
IUPAC Name |
5-bromo-2-iodopyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrINO/c7-5-2-9-6(8)1-4(5)3-10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSBPGOWSGYKJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1I)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)
![Methyl 4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B6591101.png)
![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B6591109.png)






![4,7-Bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B6591165.png)

